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Compound of Interest

Compound Name: 3-(Piperidin-1-yl)propan-1-amine

Cat. No.: B1294436

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 1-(3-
Aminopropyl)piperidine, a versatile diamine building block utilized in the synthesis of various
pharmaceutical compounds. The document details predicted Nuclear Magnetic Resonance
(NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, alongside standardized
experimental protocols for data acquisition.

Chemical Structure and Properties

e IUPAC Name: 1-(3-Aminopropyl)piperidine
e CAS Number: 3529-08-6[1]

e Molecular Formula: CsH1sN2z[1]

e Molecular Weight: 142.24 g/mol [1]

e Appearance: Liquid

e Density: 0.895 g/mL at 25 °C

o Refractive Index: n20/D 1.476[1]

Predicted Spectral Data
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The following tables summarize the anticipated spectral data for 1-(3-Aminopropyl)piperidine

based on its chemical structure and known spectral characteristics of similar aliphatic amines

and piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~27-29 Triplet 2H -CHz2-NH:z (a)
-N(CH2CH3z-)2
~23-25 Multiplet 6H (piperidine, e), -N-
CHz- (c)
~16-1.8 Multiplet 2H -CH2-CH2-CHz2- (b)
-(CH2)3- (piperidine, f,
~14-16 Multiplet 6H (CHa)>- (pip
9)
~ 1.2 (variable) Broad Singlet 2H -NH:z

Structure for NMR Assignments: NH2z(a)-CHz(b)-CHz(c)-N-(CHz(d)-CHz(e)-CHz(f)-CHz(e)-

CHa(d))

13C NMR (Carbon-13 NMR)
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Chemical Shift (8) ppm Assighment

~58 -N-CHa- (c)

~55 -N(CH2CH3z-)2 (piperidine, e)
~42 -CH2-NH: (a)

~ 30 -CH2-CH2-CH2- (b)

~ 26 -(CH2)s- (piperidine, f)

~24 -(CHz2)s- (piperidine, g)

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

The mass spectrum of 1-(3-Aminopropyl)piperidine is expected to show a molecular ion peak

and characteristic fragmentation patterns for aliphatic amines.

mlz Interpretation

142 [M]* (Molecular lon)

125 [M - NHs]*

98 [M - CsH7N]* (loss of aminopropy! group)
84 Piperidine ring fragment

56 Further fragmentation of the piperidine ring
44 [C2HsN]* fragment

30 [CH2NH2]*

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for N-H and C-H bonds.
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Wavenumber (cm~?) Intensity Assignment

3350 - 3250 Medium, Broad N-H stretch (primary amine)
2930 - 2800 Strong C-H stretch (aliphatic)

1650 - 1580 Medium N-H bend (primary amine)
1470 - 1440 Medium C-H bend (CH2)

1100 - 1000 Medium C-N stretch

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are
generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Sample Preparation:

o Prepare a solution of 1-(3-Aminopropyl)piperidine by dissolving approximately 10-20 mg of
the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, D20, or DMSO-de).

e Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical
shift calibration.

o Transfer the solution to a 5 mm NMR tube.
H NMR Acquisition:
e Spectrometer: 400 MHz or higher field NMR spectrometer.
o Pulse Program: Standard single-pulse sequence.
e Acquisition Parameters:
o Number of Scans: 16-64

o Relaxation Delay: 1-2 seconds
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o Pulse Angle: 30-45 degrees
o Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).
13C NMR Acquisition:
o Spectrometer: 100 MHz or higher field NMR spectrometer.
e Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
e Acquisition Parameters:

Number of Scans: 1024 or more, depending on sample concentration.

[¢]

[¢]

Relaxation Delay: 2-5 seconds

[e]

Pulse Angle: 30-45 degrees

o

Spectral Width: Appropriate for the expected chemical shift range (e.g., 0 to 220 ppm).

Mass Spectrometry

Sample Preparation:

o Prepare a dilute solution of 1-(3-Aminopropyl)piperidine (approximately 1 mg/mL) in a
volatile organic solvent such as methanol or acetonitrile.[2]

» Further dilute the stock solution to a final concentration suitable for the instrument, typically
in the range of 1-10 pg/mL.[2]

Data Acquisition (Electron lonization - EI):

e Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
 lonization Mode: Electron lonization (El) at 70 eV.

e GC Conditions:

o Column: A suitable capillary column (e.g., DB-5ms).
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o Injector Temperature: 250 °C.

o Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature
(e.g., 280 °C) to ensure elution.

e MS Conditions:
o Mass Range: m/z 20-300.

o Scan Speed: Appropriate for the GC peak width.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

e Place a small drop of neat 1-(3-Aminopropyl)piperidine onto one face of a salt plate (e.g.,
NaCl or KBr).[3]

o Carefully place a second salt plate on top to create a thin liquid film between the plates.[4]
Data Acquisition (FT-IR):
e Instrument: Fourier Transform Infrared (FT-IR) spectrometer.
e Mode: Transmittance.
e Acquisition Parameters:
o Spectral Range: 4000-400 cm™1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32.

e Background: A background spectrum of the clean, empty salt plates should be acquired prior
to the sample measurement.

Workflow for Spectral Analysis
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The following diagram illustrates the general workflow for the acquisition and analysis of
spectral data for a chemical compound like 1-(3-Aminopropyl)piperidine.

Sample Preparation

1-(3-Aminopropyl)piperidine

\
Dilute in
Volatile Solvent

Data Acquisition

Dissolve in Prepare Neat
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NMR Spectrometer Mass Spectrometer
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Data Analysis & Interpretation
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Caption: Workflow for Spectral Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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